
3-cis-Hydroxyglibenclamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-cis-Hydroxyglibenclamide is a metabolite of glibenclamide, a second-generation sulfonylurea used in the treatment of non-insulin-dependent diabetes mellitus. This compound is formed in the liver through the hydroxylation of glibenclamide and is known for its hypoglycemic effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-cis-Hydroxyglibenclamide involves the hydroxylation of glibenclamide. This reaction typically occurs in the liver, where glibenclamide is metabolized by cytochrome P450 enzymes to form this compound and other metabolites .
Industrial Production Methods
it can be synthesized in the laboratory using specific hydroxylation reactions involving glibenclamide as the starting material .
Analyse Des Réactions Chimiques
Types of Reactions
3-cis-Hydroxyglibenclamide undergoes various chemical reactions, including:
Oxidation: This reaction can further oxidize the hydroxyl group to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels .
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound .
Applications De Recherche Scientifique
3-cis-Hydroxyglibenclamide has several scientific research applications, including:
Chemistry: Used as an analytical standard for studying the metabolism of glibenclamide and its derivatives.
Biology: Investigated for its role in cellular metabolism and its effects on various biological pathways.
Medicine: Studied for its hypoglycemic effects and potential therapeutic applications in diabetes management.
Industry: Utilized in the pharmaceutical industry for the development of new drugs and therapeutic agents.
Mécanisme D'action
3-cis-Hydroxyglibenclamide exerts its effects by increasing insulin secretion from pancreatic beta cells. It acts as an insulin secretagogue, binding to specific receptors on the beta cells and stimulating the release of insulin. This mechanism helps lower blood glucose levels in diabetic patients .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-trans-Hydroxyglibenclamide: Another metabolite of glibenclamide with similar hypoglycemic effects.
Glibenclamide: The parent compound from which 3-cis-Hydroxyglibenclamide is derived.
Uniqueness
This compound is unique due to its specific hydroxylation pattern, which distinguishes it from other metabolites and derivatives of glibenclamide. Its unique structure contributes to its specific pharmacokinetic and pharmacodynamic properties .
Propriétés
Formule moléculaire |
C23H28ClN3O6S |
|---|---|
Poids moléculaire |
510.0 g/mol |
Nom IUPAC |
5-chloro-N-[2-[4-[[(1S,3R)-3-hydroxycyclohexyl]carbamoylsulfamoyl]phenyl]ethyl]-2-methoxybenzamide |
InChI |
InChI=1S/C23H28ClN3O6S/c1-33-21-10-7-16(24)13-20(21)22(29)25-12-11-15-5-8-19(9-6-15)34(31,32)27-23(30)26-17-3-2-4-18(28)14-17/h5-10,13,17-18,28H,2-4,11-12,14H2,1H3,(H,25,29)(H2,26,27,30)/t17-,18+/m0/s1 |
Clé InChI |
VFBAJFAMXTVSQA-ZWKOTPCHSA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)N[C@H]3CCC[C@H](C3)O |
SMILES canonique |
COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCC(C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


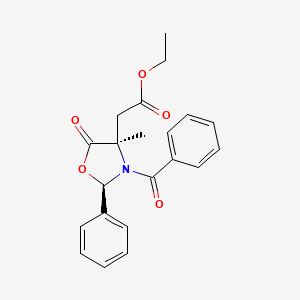
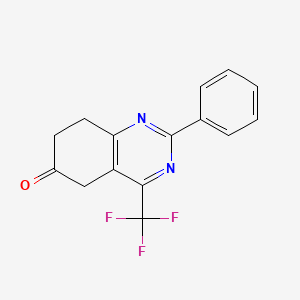
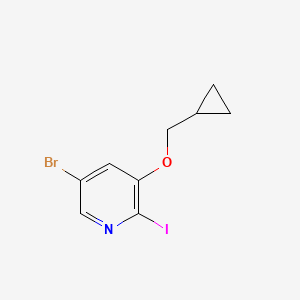

![(5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-5-heptenoic Acid](/img/structure/B13724675.png)
![Ethyl-{2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-ethyl}-carbamic acid tert-butyl ester](/img/structure/B13724684.png)
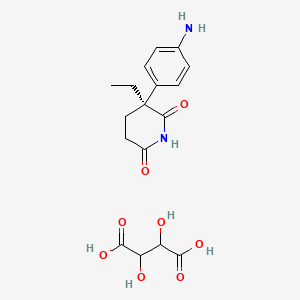
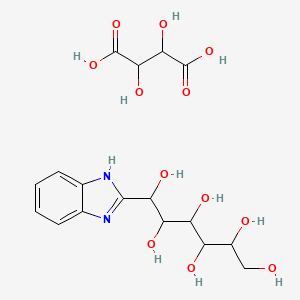
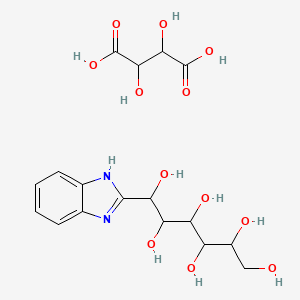
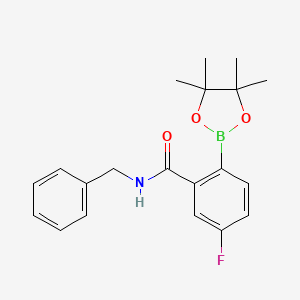
![Propane-2-sulfonic acid [2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-3-yl]-amide](/img/structure/B13724719.png)
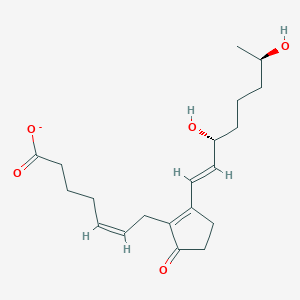
![N-Benzoyl-9-[(S)-2-[[(diisopropylamino)(2-cyanoethoxy)phosphino]oxy]-3-[(4,4'-dimethoxytrityl)oxy]propyl]-9H-purine-6-amine](/img/structure/B13724735.png)
![Methyl 4-[4-(2-Chloroethyl)-1-piperidyl]benzoate Hydrochloride](/img/structure/B13724739.png)
